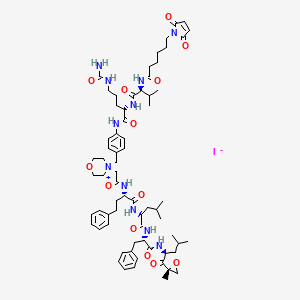

MC-Val-Cit-PAB-carfilzomib

Description

Evolution of Targeted Therapeutics: Antibody-Drug Conjugates (ADCs) and Prodrug Strategies

The concept of a "magic bullet," a drug that could specifically target pathogens or diseased cells, was first proposed by Paul Ehrlich in the early 20th century. susupport.com This vision laid the groundwork for the development of antibody-drug conjugates (ADCs), which link the remarkable specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules. The journey of ADCs has been one of continuous evolution, from early constructs with stability and efficacy challenges to next-generation therapies with optimized components. aacrjournals.org

The first generation of ADCs often utilized murine antibodies and linkers that were not stable enough, leading to premature drug release and off-target toxicity. nih.gov Subsequent generations have seen the introduction of humanized or fully human antibodies to reduce immunogenicity, along with the development of more stable and sophisticated linker technologies. nih.gov These advancements have led to a rapidly expanding pipeline of ADCs in clinical development and a growing number of FDA-approved treatments for various cancers. aacrjournals.orgnih.gov

Prodrug strategies represent a parallel and often integrated approach. A prodrug is an inactive or less active form of a drug that is converted into its active form within the body, ideally at the site of disease. This approach can improve the drug's pharmacokinetic profile and reduce systemic toxicity. ADCs themselves can be considered a sophisticated form of prodrug, where the antibody-linker-payload complex remains relatively inert in circulation until it reaches the target cancer cell. nih.gov

Carfilzomib (B1684676) as a Proteasome Inhibitor Payload within Targeted Systems

Carfilzomib is a potent, second-generation proteasome inhibitor approved for the treatment of multiple myeloma. nih.govnih.gov It selectively and irreversibly binds to the 20S proteasome, a key cellular component responsible for degrading proteins. nih.gov Inhibition of the proteasome leads to the accumulation of regulatory proteins, which in turn can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.govfrontiersin.org

Given its high cytotoxicity against various cancer cell lines, carfilzomib was considered a promising candidate for use as a payload in ADCs. nih.gov The rationale is to harness its potent anti-cancer activity and deliver it directly to tumor cells via a targeting antibody, thereby minimizing the systemic exposure and potential side effects associated with the free drug. nih.govresearchgate.net However, research has revealed challenges with this approach. Studies have shown that carfilzomib can be rapidly inactivated by lysosomal enzymes, which are crucial for the intracellular processing of many ADCs. nih.govsterlingpharmasolutions.com This rapid degradation can occur before the payload can reach its proteasomal target, diminishing the intended therapeutic effect. nih.govsterlingpharmasolutions.com

Despite these challenges, the potent activity of carfilzomib continues to make it a subject of interest in the development of targeted delivery systems. nih.govnih.gov Ongoing research explores different linker technologies and conjugation strategies to protect the payload from premature degradation and ensure its effective release within the cancer cell. nih.govnih.gov

The MC-Val-Cit-PAB Linker: Significance in Cleavable Linker Technologies

The linker component of an ADC is critical to its success, dictating its stability in circulation and the mechanism of payload release at the target site. The MC-Val-Cit-PAB linker is a well-established and widely used cleavable linker system in ADC development. broadpharm.commedchemexpress.comnih.gov Its design incorporates several key features:

MC (Maleimidocaproyl): This component provides a reactive maleimide (B117702) group that allows for stable covalent attachment to thiol groups, such as those on cysteine residues of a monoclonal antibody. broadpharm.com

Val-Cit (Valine-Citrulline): This dipeptide sequence is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment and within cancer cells. This enzymatic cleavage is a key step in the targeted release of the payload.

PAB (p-aminobenzyl alcohol): This self-immolative spacer connects the dipeptide to the drug. Following the cleavage of the Val-Cit peptide by cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the active payload. nih.gov

The MC-Val-Cit-PAB linker is favored for its high plasma stability, which minimizes premature drug release, and its efficient and specific cleavage within the lysosomal compartment of target cells. nih.gov This ensures that the potent cytotoxic payload is released predominantly at the site of action, enhancing the therapeutic window of the ADC.

Overview of Academic Research on MC-Val-Cit-PAB-carfilzomib Conjugates

Academic and preclinical research has explored the potential of combining the MC-Val-Cit-PAB linker with carfilzomib to create targeted ADCs. The primary goal of these investigations is to determine if this specific linker system can effectively deliver carfilzomib to cancer cells and overcome the challenges of its lysosomal instability.

A key study investigated the use of carfilzomib as an ADC payload and found that when conjugated to an antibody, its in vitro potency was significantly reduced. nih.gov This was attributed to the rapid degradation of carfilzomib by lysosomal enzymes. nih.gov The study highlighted that the stability of the payload within the lysosome is a critical factor for the success of an ADC. nih.gov

Further research has focused on the stability of carfilzomib and its metabolites in various cellular fractions. These studies have confirmed that carfilzomib is susceptible to metabolism in both liver S9 fractions and lysosomes, with a more rapid breakdown observed in the lysosomal environment. sterlingpharmasolutions.com The identification of specific metabolites provides valuable insights for designing next-generation carfilzomib-based ADCs with improved stability. sterlingpharmasolutions.com

The table below summarizes key research findings related to the components of this compound:

| Research Focus | Key Findings |

| Carfilzomib as an ADC Payload | Considered a potent cytotoxic agent for ADCs, but its efficacy is compromised by rapid inactivation by lysosomal enzymes. nih.gov |

| MC-Val-Cit-PAB Linker | A cathepsin B-cleavable linker with high plasma stability and efficient payload release mechanism. nih.gov |

| Lysosomal Stability | A critical determinant for the successful application of a payload in ADC therapeutics. nih.gov |

| Carfilzomib Metabolism | Carfilzomib undergoes metabolic breakdown in both liver and lysosomal fractions, with more rapid degradation in lysosomes. sterlingpharmasolutions.com |

While the direct conjugation of carfilzomib using a standard MC-Val-Cit-PAB linker has faced hurdles, the knowledge gained from this research is invaluable. It underscores the intricate interplay between the antibody, linker, and payload, and guides the development of novel strategies to realize the full therapeutic potential of potent payloads like carfilzomib in the context of targeted cancer therapy. Future research may focus on modifying the carfilzomib structure to enhance its lysosomal stability or exploring alternative linker technologies that release the payload in different cellular compartments.

Properties

Molecular Formula |

C68H96IN11O13 |

|---|---|

Molecular Weight |

1402.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]morpholin-4-ium-4-yl]acetyl]amino]-4-phenylbutanoyl]amino]-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide iodide |

InChI |

InChI=1S/C68H95N11O13.HI/c1-44(2)38-53(61(84)68(7)43-92-68)74-65(88)55(40-48-20-13-9-14-21-48)76-64(87)54(39-45(3)4)75-63(86)52(29-26-47-18-11-8-12-19-47)72-57(81)42-79(34-36-91-37-35-79)41-49-24-27-50(28-25-49)71-62(85)51(22-17-32-70-67(69)90)73-66(89)60(46(5)6)77-56(80)23-15-10-16-33-78-58(82)30-31-59(78)83;/h8-9,11-14,18-21,24-25,27-28,30-31,44-46,51-55,60H,10,15-17,22-23,26,29,32-43H2,1-7H3,(H9-,69,70,71,72,73,74,75,76,77,80,81,85,86,87,88,89,90);1H/t51-,52-,53-,54-,55-,60-,68+;/m0./s1 |

InChI Key |

LZSSFWVHVYJCSL-FWDVWTIGSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O.[I-] |

Canonical SMILES |

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O.[I-] |

Origin of Product |

United States |

Rational Design and Chemical Synthesis Methodologies

Principles of Linker Design for Targeted Drug Delivery

The linker is arguably the most intricate component of an ADC, dictating its stability, pharmacokinetic profile, and the efficiency of payload release. The MC-Val-Cit-PAB system is a prime example of a cleavable linker, engineered to be selectively severed within the tumor microenvironment or inside cancer cells.

The MC-Val-Cit-PAB linker is designed to be susceptible to enzymatic cleavage by proteases that are overexpressed in the tumor microenvironment, particularly within the lysosomes of cancer cells. Current time information in Bangalore, IN.encyclopedia.pub The dipeptide sequence, valine-citrulline (Val-Cit), serves as the specific substrate for the lysosomal cysteine protease, Cathepsin B. nih.govnih.gov Cathepsin B is frequently upregulated in various cancer cells, making it a prime target for tumor-specific drug release. encyclopedia.pub The rationale is that the ADC remains intact and inactive in the systemic circulation where Cathepsin B levels are low. encyclopedia.pub Upon internalization into a cancer cell, the ADC is trafficked to the lysosome, where the high concentration of Cathepsin B cleaves the amide bond between the citrulline and the p-aminobenzyl alcohol (PAB) moiety. Current time information in Bangalore, IN.nih.gov While initially thought to be specific to Cathepsin B, later studies have indicated that other cathepsins, such as K and L, can also cleave the Val-Cit linker, although with varying efficiency. nih.gov

A key feature of the MC-Val-Cit-PAB linker is its ability to facilitate a "traceless" release of the payload. This is mediated by the p-aminobenzyl alcohol (PAB) spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group, which connects the dipeptide to the drug, undergoes a spontaneous 1,6-elimination reaction. medchemexpress.com This electronic cascade results in the release of the unmodified, active form of the carfilzomib (B1684676) payload. medchemexpress.com This self-immolative mechanism is crucial as it ensures that no part of the linker remains attached to the drug, which could otherwise hinder its therapeutic activity.

The stability of the linker is a critical determinant of an ADC's therapeutic index. The MC-Val-Cit-PAB linker generally exhibits high stability in plasma. medchemexpress.com For instance, the Mc-Val-Cit-PABOH linker has demonstrated half-lives of 6.0 days in mice and 9.6 days in monkeys, which is superior to many chemically labile linkers. nih.gov This stability is essential to prevent premature release of the cytotoxic payload in the circulation, which could lead to systemic toxicity.

However, a pivotal study investigating the suitability of carfilzomib as a payload for ADCs with a Val-Cit cleavable linker revealed a significant challenge. While Cathepsin B efficiently cleaved the linker to liberate carfilzomib from the ADC, the released drug was subsequently and rapidly inactivated by other lysosomal enzymes through epoxide and amide hydrolysis. nih.govresearchgate.net This inactivation within the lysosome prevented the active drug from reaching its intracellular target, the proteasome. nih.govresearchgate.net Consequently, an anti-HER2 antibody conjugated to carfilzomib via this linker failed to inhibit the proliferation of HER2-positive breast cancer cell lines. researchgate.net This finding underscores that even with a well-designed and stable linker, the intrinsic properties of the payload and its susceptibility to degradation in the lysosomal environment are critical factors that can profoundly impact the ultimate efficacy of the ADC. nih.govresearchgate.net

Table 1: Preclinical Data on Val-Cit Linker Stability and Cleavage

| Linker Component | Key Feature | Preclinical Finding | Reference |

| Val-Cit Dipeptide | Cathepsin B substrate | Efficiently cleaved by Cathepsin B in lysosomal conditions. | nih.govresearchgate.net |

| MC-Val-Cit-PABOH | Plasma Stability | Half-life of 6.0 days in mice and 9.6 days in monkeys. | nih.gov |

| PAB Spacer | Self-immolation | Undergoes 1,6-elimination to release the payload tracelessly. | medchemexpress.com |

| Carfilzomib Payload | Lysosomal Stability | Rapidly inactivated by lysosomal enzymes following release from the linker. | nih.govresearchgate.net |

Synthetic Approaches to MC-Val-Cit-PAB-carfilzomib Conjugates

The synthesis of a complex molecule like this compound involves a multi-step process that requires precise control over chemical reactions to ensure the final product's purity and integrity.

The final step in creating the drug-linker construct is the conjugation of the carfilzomib payload to the MC-Val-Cit-PAB linker. Carfilzomib, an irreversible proteasome inhibitor, is a tetrapeptide epoxyketone. xcessbio.com The maleimidocaproyl (MC) group at the N-terminus of the linker is designed to react with a suitable functional group on the antibody, typically a thiol group generated by reducing interchain disulfide bonds. The carfilzomib payload is attached to the PAB portion of the linker. This is often achieved by activating the p-aminobenzyl alcohol of the linker, for example, with p-nitrophenylchloroformate, to create a reactive carbamate (B1207046) that can then be coupled with an amine on the drug molecule. While specific, detailed protocols for the conjugation of carfilzomib to the MC-Val-Cit-PAB linker are proprietary or found within patent literature, the general principle involves forming a stable bond, such as a carbamate linkage, between the PAB spacer and an appropriate nucleophilic site on the carfilzomib molecule.

Molecular and Cellular Mechanisms of Action

Proteasome Inhibition by the Carfilzomib (B1684676) Payload

Carfilzomib is a potent and highly selective inhibitor of the proteasome, a critical cellular machine responsible for degrading unneeded or damaged proteins. patsnap.com Its primary mechanism of action involves the disruption of this essential cellular process, leading to the accumulation of regulatory proteins and ultimately inducing apoptosis (programmed cell death) in cancer cells. patsnap.comnih.gov

The 26S proteasome contains a 20S core particle that houses the catalytic activity. patsnap.comdrugbank.com This core is composed of different subunits with distinct proteolytic activities, including chymotrypsin-like (CT-L), trypsin-like, and caspase-like activities. drugbank.comashpublications.org Carfilzomib exhibits remarkable specificity for the chymotrypsin-like activity located in the β5 subunit of the constitutive proteasome and the LMP7 (β5i) subunit of the immunoproteasome. ashpublications.orgnih.govashpublications.org This selective inhibition of the CT-L activity is a key determinant of carfilzomib's potent anti-tumor effects, as this activity is the rate-limiting step in protein degradation. ashpublications.orgnih.gov At therapeutic concentrations, carfilzomib demonstrates over 80% inhibition of the CT-L activity with minimal impact on the trypsin-like and caspase-like activities. ashpublications.orgnih.gov This high degree of specificity contributes to its favorable therapeutic window. nih.gov

It has been observed that tumor cells of hematopoietic origin express both the constitutive proteasome (c20S) and the immunoproteasome (i20S). ashpublications.org The simultaneous inhibition of both the β5 and LMP7 subunits by carfilzomib is crucial for its significant anti-tumor response in hematological malignancies. ashpublications.org

A defining feature of carfilzomib is its irreversible binding to the proteasome. patsnap.comdrugbank.comnih.gov The carfilzomib molecule is a tetrapeptide epoxyketone. ashpublications.orgoup.com The epoxyketone pharmacophore forms a covalent bond with the N-terminal threonine residue within the active site of the β5 and LMP7 subunits. patsnap.comnih.govmdpi.com This interaction leads to the formation of a stable morpholine (B109124) ring, effectively and permanently disabling the enzyme. mdpi.com

This irreversible inhibition means that the recovery of proteasome function necessitates the synthesis of new proteasome complexes, resulting in a more sustained period of inhibition compared to reversible inhibitors. oup.comresearchgate.net This prolonged suppression of proteasome activity is a key factor in the potent cytotoxicity of carfilzomib against cancer cells. oup.com

Intracellular Payload Release and Activation

The MC-Val-Cit-PAB linker is a critical component of the ADC, ensuring that the carfilzomib payload remains inactive and tethered to the antibody while in circulation. medchemexpress.comadooq.comxcessbio.com Its design facilitates a multi-step process of payload release specifically within the targeted cancer cells. medchemexpress.com

Following the binding of the ADC to a target antigen on the cancer cell surface, the entire complex is internalized into the cell through receptor-mediated endocytosis and trafficked to the lysosome. wpi.edu The lysosome is a cellular organelle containing a variety of degradative enzymes, including cathepsins. wpi.edu The Val-Cit (valine-citrulline) dipeptide within the linker is specifically designed to be a substrate for cathepsin B, a protease that is often overexpressed in the lysosomes of tumor cells. tcichemicals.combroadpharm.com

Cathepsin B recognizes and cleaves the peptide bond between citrulline and the p-aminobenzyl alcohol (PAB) spacer. tcichemicals.com This enzymatic cleavage is the initial and essential step in the release of the active drug. The specificity of this cleavage for the lysosomal environment ensures that the cytotoxic payload is released predominantly within the target cells, minimizing off-target toxicity. binghamton.edu While initially thought to be solely dependent on cathepsin B, later studies have suggested that other cathepsins may also contribute to the cleavage of the Val-Cit linker. nih.gov

The p-aminobenzyl alcohol (PAB) group acts as a self-immolative spacer. wpi.eduresearchgate.netgoogle.com Once the Val-Cit linker is cleaved by cathepsin B, the PAB moiety becomes unstable. wpi.edu This instability triggers a spontaneous 1,6-elimination reaction, a type of electronic cascade, which results in the release of the unmodified, active carfilzomib payload. wpi.edunih.gov The use of a self-immolative spacer is crucial as it ensures the "traceless" release of the drug, meaning the active payload is liberated without any part of the linker remaining attached, which could otherwise hinder its activity. researchgate.net This efficient and complete release of the active drug within the target cell is paramount for the ADC's therapeutic efficacy. nih.gov

Downstream Cellular Consequences of Proteasome Inhibition

The inhibition of the proteasome by carfilzomib sets off a cascade of cellular events that ultimately lead to cell death. nih.gov The accumulation of misfolded and regulatory proteins due to blocked degradation disrupts cellular homeostasis in multiple ways. patsnap.comnih.gov

A primary consequence is the induction of the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress. patsnap.comresearchgate.net The ER is responsible for the proper folding of many proteins. When misfolded proteins accumulate, it triggers a stress response. patsnap.com Persistent ER stress, caused by sustained proteasome inhibition, overwhelms the cell's coping mechanisms and activates apoptotic pathways, leading to programmed cell death. patsnap.comresearchgate.net

Furthermore, proteasome inhibition disrupts critical signaling pathways that are often dysregulated in cancer. nih.govmdpi.com One of the most important is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is constitutively active in many cancers and promotes cell survival and proliferation. researchgate.netmdpi.com The proteasome is responsible for degrading IκB, the inhibitor of NF-κB. By blocking IκB degradation, proteasome inhibitors prevent NF-κB from translocating to the nucleus and activating its target genes, thereby inhibiting tumor growth. researchgate.net

Induction of Apoptosis Pathways (e.g., JNK, Bcl-2, Mitochondrial Activation)

The inhibition of the proteasome by carfilzomib triggers a cascade of events that culminates in apoptosis. nih.gov A primary mechanism is the induction of endoplasmic reticulum (ER) stress due to the accumulation of misfolded proteins, which in turn activates the unfolded protein response (UPR). nih.gov This process is a key initiator of the apoptotic signaling cascade. nih.gov

Furthermore, carfilzomib modulates the activity of the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.gov Research has shown that carfilzomib treatment leads to an increase in the mRNA expression of NOXA, a pro-apoptotic protein. nih.gov NOXA acts as an antagonist to the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family that is critical for the survival of many cancer cells. nih.gov By neutralizing Mcl-1, carfilzomib shifts the cellular balance towards apoptosis. The interplay between pro- and anti-apoptotic Bcl-2 family members, such as MCL-1 and BCL-XL, is crucial in determining a cell's sensitivity to carfilzomib-mediated cytotoxicity. frontiersin.org

Table 1: Effect of Carfilzomib on Apoptosis-Regulating Proteins

| Protein Family | Protein | Effect of Carfilzomib | Mechanism |

|---|---|---|---|

| Bcl-2 Family (Pro-Apoptotic) | NOXA | Upregulation of mRNA | Antagonizes Mcl-1 |

| Bcl-2 Family (Anti-Apoptotic) | Mcl-1 | Functionally inhibited | Sequestered by NOXA |

| Bcl-2 Family (Anti-Apoptotic) | BCL-XL | Dependency increased in stromal context | Stromal-mediated resistance |

Cell Cycle Arrest

Disruption of the proteasome's function by carfilzomib leads to the accumulation of key regulatory proteins that control cell cycle progression. drugbank.com This accumulation prevents the orderly transition between cell cycle phases, ultimately resulting in cell cycle arrest. fujifilm.comdrugbank.com This mechanism effectively halts the proliferation of cancerous cells. drugbank.com While the precise phase of arrest can be cell-type dependent, the general mechanism involves the stabilization of cyclin-dependent kinase inhibitors that are normally degraded by the proteasome. The inability to degrade these inhibitors blocks the activity of cyclin-dependent kinases, which are essential for driving the cell cycle forward.

Modulation of Intracellular Signaling Pathways (e.g., NFκB, STAT3)

Carfilzomib exerts complex, context-dependent effects on critical intracellular signaling pathways like NF-κB and STAT3. The ubiquitin-proteasome system is a key regulator of NF-κB signaling. nih.gov In many cancer cells, proteasome inhibition by carfilzomib is understood to block the degradation of IκB, the natural inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm and inhibition of its transcriptional activity, which can contribute to the anti-tumor effect.

Conversely, in the tumor microenvironment, carfilzomib has been shown to activate NF-κB within tumor-associated macrophages (TAMs). nih.govembopress.org This specific activation does not occur through the canonical pathway but is instead a result of the unfolded protein response (UPR) induced by proteasome inhibition. The UPR activates the IRE1α-TRAF2 axis, which in turn activates NF-κB, a crucial step in the reprogramming of these immune cells. nih.govembopress.org

The STAT3 pathway, which is often functionally linked with NF-κB, is also implicated in the cellular response to proteasome inhibition. nih.govnih.gov The interplay between these two pathways is a critical component of inflammation-driven tumorigenesis and the immune response within the tumor microenvironment. nih.gov

Effects on Tumor Microenvironment Components

Beyond its direct cytotoxic effects on tumor cells, the carfilzomib payload from the ADC has profound immunomodulatory effects on the tumor microenvironment (TME).

Reprogramming of Tumor-Associated Macrophages (TAMs)

A pivotal finding from preclinical research is the ability of carfilzomib to reprogram immunosuppressive M2-polarized macrophages into immunostimulatory M1-like macrophages. nih.govembopress.org A high-throughput screening identified carfilzomib as a potent agent capable of inducing this phenotypic switch. nih.gov Following treatment with carfilzomib, M2 macrophages were observed to express M1 cytokines, enhance their ability to phagocytose tumor cells, and improve antigen presentation to T cells. nih.govembopress.org This reprogramming effectively transforms the TME from a state of immune suppression to one of active anti-tumor immunity.

Table 2: Carfilzomib-Induced Reprogramming of M2 Macrophages

| Feature | Effect of Carfilzomib | Outcome |

|---|---|---|

| Marker Expression | Increased M1 markers (e.g., CD80, CD86, MHC-II), Decreased M2 markers (e.g., CD206) | Shift to M1-like phenotype nih.gov |

| Cytokine Secretion | Increased secretion of M1 cytokines (e.g., TNFα, IL-6) | Pro-inflammatory signaling nih.gov |

| Function | Enhanced phagocytosis of tumor cells | Increased tumor clearance |

| Function | Improved antigen presentation to T cells | Stimulation of adaptive immunity nih.gov |

Immunomodulatory Effects in Preclinical Systems

The reprogramming of TAMs by carfilzomib translates into significant immunomodulatory effects in vivo. nih.gov In preclinical mouse models, carfilzomib effectively rewired the tumor microenvironment by increasing the population of M1-like macrophages. nih.govembopress.org This immunomodulation has been shown to shrink autochthonous lung cancers. nih.gov

Most notably, carfilzomib demonstrated powerful synergy with immune checkpoint inhibitors. nih.govembopress.org The combination of carfilzomib and a PD-1 antibody resulted in the near-complete regression of autochthonous lung cancers in mice. nih.govembopress.org This suggests that by reprogramming the innate immune landscape of the TME, carfilzomib can significantly enhance the efficacy of T-cell-mediated anti-tumor therapies. nih.gov

Preclinical Pharmacodynamic and Efficacy Studies

In Vitro Characterization in Cancer Cell Models

In vitro studies have been crucial in defining the cytotoxic potential and mechanism of action of the carfilzomib (B1684676) payload across a variety of cancer cell types.

The active payload, carfilzomib, has demonstrated potent activity in reducing cellular viability and inhibiting growth across numerous cancer cell lines, with particularly notable efficacy in hematological malignancies. In multiple myeloma (MM) cell lines such as ANBL-6, RPMI 8226, U266, and KAS-6/1, carfilzomib exhibited IC50 (half maximal inhibitory concentration) values of less than 5 nM. chemsrc.comnih.gov Its efficacy extends to models of dexamethasone-resistant MM, indicating its potential to overcome certain forms of drug resistance. chemsrc.com

Studies on mantle cell lymphoma (MCL) have shown that carfilzomib induces dose-dependent growth inhibition and apoptosis in both established cell lines and primary MCL cells from patients. nih.gov Similarly, in chronic lymphocytic leukemia (CLL) patient samples and the MEC1 and MEC2 cell lines, carfilzomib treatment resulted in a concentration-dependent increase in cytotoxicity. nih.gov The compound also effectively inhibits the proliferation of neuroblastoma cell lines, with IC50 values in the low nanomolar range. oncotarget.com

Table 1: In Vitro Cytotoxicity of Carfilzomib in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

|---|---|---|---|

| ANBL-6 | Multiple Myeloma | < 5 | chemsrc.com |

| RPMI 8226 | Multiple Myeloma | < 5 | chemsrc.com |

| U266 | Multiple Myeloma | < 5 | chemsrc.com |

| KAS-6/1 | Multiple Myeloma | < 5 | chemsrc.com |

| MM1.S | Multiple Myeloma | 29.3 | chemsrc.com |

| MM1.R | Multiple Myeloma (Dex-Resistant) | 15.2 | chemsrc.com |

| Various | Mantle Cell Lymphoma | Dose-dependent apoptosis | nih.gov |

| MEC1 / MEC2 | Chronic Lymphocytic Leukemia | Concentration-dependent cytotoxicity | nih.gov |

| SH-SY5Y | Neuroblastoma | 3.31 - 48.64 (range across various NB lines) | oncotarget.com |

The combination of carfilzomib with other anti-cancer agents has been investigated to explore potential synergistic effects. Co-treatment of carfilzomib with histone deacetylase inhibitors (HDACis), such as panobinostat (B1684620) and vorinostat (B1683920), has demonstrated significant synergy in MM and MCL cell lines. chemsrc.comnih.gov This combination leads to a marked increase in apoptosis, caspase activation, and mitochondrial injury. chemsrc.comnih.gov The underlying mechanism for this synergy is associated with the generation of reactive oxygen species (ROS) and inactivation of the ERK1/2 signaling pathway. nih.gov

Furthermore, in neuroblastoma cells, carfilzomib has been shown to enhance the cytotoxic effects of doxorubicin. oncotarget.com This sensitization is achieved by inhibiting doxorubicin-induced NF-κB activation through the stabilization of its inhibitor, IκBα. oncotarget.com Carfilzomib also potentiates the immune response by reprogramming tumor-associated macrophages (TAMs) to an anti-tumor M1 phenotype, suggesting synergy with immune checkpoint inhibitors. nih.gov

Carfilzomib functions as a selective and irreversible inhibitor of the proteasome, with a strong preference for the chymotrypsin-like (ChT-L) activity associated with the β5 subunit of the 20S proteasome. chemsrc.comnih.govresearchgate.net In vitro enzyme assays using lysates from ANBL-6 myeloma cells showed that carfilzomib inhibits over 80% of ChT-L activity at concentrations of 10 nM and above, while having minimal impact on the trypsin-like (T-L) and post-glutamyl peptide hydrolyzing (PGPH) activities. chemsrc.com

This target engagement is confirmed within cells by the observed accumulation of polyubiquitinated proteins following treatment, a direct biomarker of proteasome inhibition. nih.govresearchgate.net Studies in CLL cells demonstrated a clear buildup of these proteins, which triggers downstream events including endoplasmic reticulum (ER) stress responses and ultimately, apoptosis. nih.gov

In Vivo Efficacy in Animal Disease Models

The anti-tumor activity of carfilzomib, the payload of MC-Val-Cit-PAB-carfilzomib, has been validated in several preclinical animal models, demonstrating its potential for translation into clinical settings.

In vivo studies using xenograft models have consistently shown the potent anti-tumor efficacy of carfilzomib. In a mantle cell lymphoma model using Granta-luciferase cell xenografts, the combination of carfilzomib and vorinostat resulted in the near-complete abrogation of tumor growth. chemsrc.com In separate studies with MCL-bearing SCID mice, systemic administration of carfilzomib significantly slowed or halted tumor growth and extended survival. nih.gov

ADCs utilizing the Val-Cit linker have also shown pronounced efficacy. For example, exatecan-conjugated ADCs with a similar linker demonstrated 92% tumor growth inhibition in pancreatic xenograft models. In an orthotopic xenograft model of neuroblastoma, carfilzomib treatment induced apoptosis in tumor cells, highlighting its in vivo efficacy against solid tumors. oncotarget.com

Table 2: In Vivo Efficacy of Carfilzomib in Preclinical Xenograft Models This table is interactive. You can sort and filter the data.

| Cancer Model | Animal Model | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Mantle Cell Lymphoma (Granta-luciferase) | Flank Xenograft | Carfilzomib + Vorinostat | Virtually abrogated tumor growth | chemsrc.com |

| Mantle Cell Lymphoma | SCID Mouse | Carfilzomib | Slowed/abrogated tumor growth, prolonged survival | nih.gov |

| Neuroblastoma (SH-SY5Y) | Orthotopic Xenograft | Carfilzomib | Induced apoptosis in tumor cells | oncotarget.com |

| Multiple Myeloma | Xenograft | Carfilzomib | Demonstrated potent anti-myeloma activity | nih.gov |

| Pancreatic Cancer | Xenograft | Exatecan-ADC (Val-Cit linker) | 92% tumor growth inhibition |

The administration of carfilzomib in various preclinical models of hematologic and solid tumors leads to significant anti-tumor activity and favorably alters disease progression. In models of multiple myeloma, carfilzomib's potent activity results in reduced tumor burden and is effective even in aggressive disease models. nih.govresearchgate.net The robust pharmacodynamic effect of proteasome inhibition in tumor tissue correlates directly with tumor growth regression. researchgate.net

The strategic design of the MC-Val-Cit-PAB linker is critical to this in vivo success. Its stability in plasma prevents premature release of carfilzomib, while its efficient cleavage within tumor cells ensures targeted payload delivery. nih.gov Preclinical studies with ADCs using this linker confirm potent anti-tumor activity and tumor regression in various cancer models, validating the efficacy of this targeted delivery approach. nih.gov

Pharmacokinetics and Drug Disposition in Preclinical Models

Stability of the Conjugate in Biological Milieu (e.g., Plasma)

The stability of an ADC in systemic circulation is a critical determinant of its efficacy and safety. The MC-Val-Cit-PAB linker is designed to be stable in the bloodstream and release the cytotoxic payload, carfilzomib (B1684676), primarily within the target cancer cells.

Preclinical studies have extensively investigated the stability of the valine-citrulline (Val-Cit) linker component in plasma. While generally stable in human and primate plasma, the Val-Cit linker has shown susceptibility to premature cleavage in rodent plasma. nih.govacs.orgresearchgate.net This instability is primarily attributed to the activity of a specific enzyme, Carboxylesterase 1C (Ces1C), present in mouse plasma. nih.govencyclopedia.pubpreprints.orgnih.gov This enzymatic cleavage can lead to the premature release of the drug payload, potentially causing off-target toxicity and reducing the amount of active ADC that reaches the tumor. acs.orgcam.ac.uk

The rate of this premature cleavage in mouse plasma has been observed to be dependent on the conjugation site on the antibody, with more solvent-exposed linkers showing lower stability. cam.ac.uk Interestingly, studies using Ces1C knockout mice have demonstrated significantly enhanced stability of Val-Cit containing ADCs, confirming the role of this enzyme in linker instability. encyclopedia.pubnih.gov

To address this species-specific instability, various strategies have been explored, such as modifying the linker design. For instance, introducing small chemical modifications to the linker or adding a P3 polar acidic residue has been shown to protect the Val-Cit-PAB linker from extracellular cleavage by Ces1C without significantly impacting its desired intracellular processing by cathepsin B. nih.govencyclopedia.pub Tandem-cleavage linkers, which require two enzymatic steps for payload release, have also been developed to improve in vivo stability. acs.orgbiorxiv.org

It is important to note that the instability observed in mouse plasma is not typically seen in higher species, including humans, where the Val-Cit linker demonstrates good stability. acs.orgresearchgate.net

Below is a table summarizing the stability of Val-Cit linkers in different plasma environments:

| Biological Milieu | Stability | Key Enzymatic Factor | Reference |

| Human Plasma | High | - | acs.org |

| Primate Plasma | High | - | acs.org |

| Mouse Plasma | Low | Carboxylesterase 1C (Ces1C) | nih.govresearchgate.netencyclopedia.pub |

Distribution and Accumulation in Preclinical Tissues

The distribution and accumulation of an ADC within various tissues determine its therapeutic index—the balance between efficacy at the tumor site and toxicity in healthy tissues. Preclinical studies using animal models are essential to understand how MC-Val-Cit-PAB-carfilzomib distributes throughout the body.

Upon internalization, the ADC is trafficked to lysosomes, where the linker is designed to be cleaved, releasing the carfilzomib payload. nih.govresearchgate.net However, studies with carfilzomib as the payload have revealed a significant challenge. While the Val-Cit linker is efficiently cleaved by lysosomal enzymes like cathepsin B, the released carfilzomib is rapidly inactivated within the lysosome through metabolic processes. nih.govresearchgate.net This rapid inactivation prevents the active drug from reaching its intended target, the proteasome, thereby abolishing its cytotoxic effect. nih.gov This finding highlights that the stability of the payload within the lysosomal environment is as critical as the linker's stability in plasma.

The drug-to-antibody ratio (DAR) also influences the pharmacokinetic properties and tissue distribution of an ADC. Higher DARs can sometimes lead to faster clearance and altered distribution profiles. nih.gov

Metabolic Pathways and Metabolite Profiling in Animal Models

Understanding the metabolic fate of this compound is crucial for identifying active metabolites and potential sources of toxicity. Preclinical animal models provide the primary system for this investigation.

The metabolism of the ADC is a complex process involving the breakdown of both the antibody and the linker-drug components. The antibody portion is generally degraded into smaller peptides and amino acids through normal protein catabolism.

The key metabolic event for the linker is its cleavage within the lysosome. The Val-Cit dipeptide is a substrate for the lysosomal protease cathepsin B. nih.govmedchemexpress.comiris-biotech.de Cleavage of the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) spacer initiates a self-immolative process that releases the active carfilzomib. medchemexpress.comiris-biotech.de

However, as mentioned previously, studies focused on carfilzomib-based ADCs have shown that once released in the lysosome, carfilzomib itself is subject to rapid metabolism. nih.govresearchgate.net Metabolite profiling in these studies identified products resulting from epoxide and amide hydrolysis of carfilzomib. nih.gov This metabolic inactivation within the lysosome is a critical factor limiting the efficacy of carfilzomib as an ADC payload.

In contrast to the intended intracellular metabolism, premature metabolism can occur in the plasma of some preclinical species due to linker instability. In mouse models, the cleavage of the Val-Cit linker by Ces1C leads to the early release of carfilzomib and its subsequent metabolites in the circulation. nih.govresearchgate.net

Impact of Linker Properties on Pharmacokinetic Profiles

The linker connecting the antibody to the cytotoxic drug is a critical component that significantly influences the pharmacokinetic profile of an ADC. The properties of the MC-Val-Cit-PAB linker have been a subject of extensive research.

The cleavable nature of the Val-Cit linker is designed to ensure that the potent carfilzomib payload is released preferentially inside the target cancer cells, minimizing systemic exposure to the free drug. This targeted release is dependent on the enzymatic cleavage by cathepsin B, which is often upregulated in tumor cells. encyclopedia.pubnih.gov

The stability of the linker in circulation directly impacts the ADC's half-life and exposure. The aforementioned instability of the Val-Cit linker in mouse plasma due to Ces1C activity can lead to a shorter half-life of the intact ADC and higher levels of circulating free drug in this preclinical model. nih.govresearchgate.netcam.ac.uk This highlights the importance of considering species-specific differences in linker metabolism when interpreting preclinical pharmacokinetic data.

Modifications to the linker have been shown to alter its pharmacokinetic properties. For example, creating more stable linkers, such as those resistant to Ces1C or tandem-cleavage linkers, can improve the pharmacokinetic profile in mice, leading to a longer circulation time for the intact ADC. nih.govacs.orgbiorxiv.org The hydrophobicity of the linker-payload combination can also affect the drug-to-antibody ratio (DAR) that can be achieved without causing aggregation, which in turn influences the ADC's pharmacokinetics. acs.org

The following table summarizes the impact of different linker properties on the pharmacokinetics of ADCs:

| Linker Property | Impact on Pharmacokinetics | Reference |

| Cleavability | Enables targeted release of the payload, aiming to reduce systemic toxicity. | |

| Stability in Plasma | Determines the half-life of the intact ADC and the extent of premature payload release. | nih.govresearchgate.net |

| Susceptibility to Species-Specific Enzymes | Can lead to discrepancies in pharmacokinetic profiles between preclinical models and humans. | nih.govcam.ac.uk |

| Chemical Modifications | Can enhance plasma stability and alter the overall pharmacokinetic profile. | nih.govencyclopedia.pub |

| Hydrophobicity | Can limit the achievable drug-to-antibody ratio (DAR) and potentially lead to aggregation, affecting clearance. | acs.org |

Mechanisms of Acquired or Intrinsic Resistance in Preclinical Settings

Cellular Adaptations to Proteasome Inhibition in In Vitro Models

In vitro studies using cancer cell lines have been instrumental in identifying the adaptive strategies that cells employ to counteract the effects of carfilzomib (B1684676). These adaptations often involve changes in protein handling and degradation pathways, effectively enabling cells to withstand the stress induced by proteasome blockade.

One of the most prominent adaptations is the upregulation of drug efflux pumps. uky.edu Specifically, the P-glycoprotein (P-gp), encoded by the ABCB1 gene, has been shown to play a significant role in acquired resistance to carfilzomib in lung and colon cancer cell lines. uky.edu This membrane transporter actively expels the cytotoxic agent from the cell, reducing its intracellular concentration and thereby its ability to inhibit the proteasome. uky.eduresearchgate.net Studies have demonstrated that inhibiting P-gp can restore sensitivity to carfilzomib in resistant cells. uky.edu

Another key cellular adaptation involves alterations within the proteasome itself. Carfilzomib-resistant cells can exhibit changes in the composition and activity of their proteasomes. nih.gov For instance, human bone marrow plasma cells that have developed resistance to carfilzomib show an upregulation of catalytically active immunoproteasomes and the immunoproteasome activator PA28. nih.gov The immunoproteasome is a specialized form of the proteasome that can have different sensitivities to inhibitors compared to the constitutive proteasome. nih.gov This shift towards the immunoproteasome appears to be an adaptive response to carfilzomib treatment, as even short-term in vitro exposure of patient-derived plasma cells to carfilzomib can induce an increase in the immunoproteasome subunit β5i (PSMB8). nih.gov

Furthermore, cancer cells can develop resistance by activating alternative protein degradation pathways, such as autophagy. oncotarget.comdovepress.com Autophagy is a cellular process that involves the degradation of cellular components through lysosomes. In multiple myeloma (MM) cell lines, resistance to carfilzomib has been associated with elevated levels of prosurvival autophagy. oncotarget.com This process helps the cells to clear the aggregated proteins that accumulate due to proteasome inhibition, thus mitigating cellular stress and promoting survival. oncotarget.comdovepress.com

Table 1: Cellular Adaptations to Carfilzomib in In Vitro Models

| Adaptation Mechanism | Description | Affected Cell Lines/Models | Key Findings | Citations |

|---|---|---|---|---|

| Drug Efflux Pump Upregulation | Increased expression of P-glycoprotein (P-gp/ABCB1) to actively transport carfilzomib out of the cell. | Lung cancer (H23), Colorectal cancer (DLD-1), Multiple Myeloma (KMS-34) | P-gp inhibition with verapamil (B1683045) restored carfilzomib sensitivity. | uky.eduoncotarget.com |

| Proteasomal Alterations | Upregulation of immunoproteasome subunits (e.g., β5i/PSMB8) and the immunoproteasome activator PA28. | Carfilzomib-resistant human bone marrow plasma cells (BMPCs) | Resistant cells showed reduced sensitivity to carfilzomib but enhanced sensitivity to an immunoproteasome-specific inhibitor. | nih.gov |

| Activation of Prosurvival Autophagy | Enhanced autophagy to clear protein aggregates and reduce cellular stress caused by proteasome inhibition. | Multiple Myeloma (KMS-11, KMS-34) | Inhibition of autophagy sensitized resistant MM cells to carfilzomib. | oncotarget.comdovepress.com |

Molecular Determinants of Resistance in Preclinical Disease Models

Underlying the cellular adaptations are specific molecular changes, including alterations in gene and protein expression, that drive the resistant phenotype.

A significant molecular determinant of carfilzomib resistance is the transcription factor Kruppel-like factor 4 (KLF4). oncotarget.com In multiple myeloma models, elevated expression and nuclear localization of KLF4 were observed in cells with acquired carfilzomib resistance. oncotarget.com KLF4 was found to contribute to the resistant phenotype by regulating the expression of autophagy-related genes, including SQSTM1/p62. oncotarget.comdovepress.com The protein p62 acts as a receptor that links ubiquitinated proteins to the autophagic machinery, and its upregulation facilitates the clearance of protein aggregates. oncotarget.com

Another identified regulator of carfilzomib resistance is the Tumor Necrosis Factor Receptor Superfamily Member 1A (TNFRSF1A). nih.gov In carfilzomib-resistant multiple myeloma cells, an upregulation of TNFRSF1A was observed, along with a downregulation of major histocompatibility complex (MHC) genes and cell adhesion molecules. nih.gov Knockdown of TNFRSF1A was shown to reverse carfilzomib resistance both in vitro and in an animal model, suggesting its crucial role in mediating the resistant state. nih.gov

Multi-omics analyses of carfilzomib-resistant multiple myeloma cell lines have identified a broader set of key genes potentially involved in resistance, including RICTOR, PACSIN1, KMT2D, WEE1, and GATM. researchgate.netbiorxiv.org These studies also revealed a significant downregulation of metabolic pathways associated with mitochondrial dysfunction in resistant cells. researchgate.netbiorxiv.org

Table 2: Molecular Determinants of Carfilzomib Resistance in Preclinical Models

| Molecular Determinant | Function/Pathway | Cancer Model | Experimental Observation | Citations |

|---|---|---|---|---|

| KLF4 | Transcription factor | Multiple Myeloma | Elevated expression in resistant cells; regulates prosurvival autophagy via SQSTM1/p62. | oncotarget.comdovepress.com |

| SQSTM1/p62 | Autophagy receptor | Multiple Myeloma | Upregulated in resistant cells; links proteasomal and autophagic degradation pathways. | oncotarget.comdovepress.com |

| ABCB1 (P-gp) | Drug efflux pump | Multiple Myeloma, Lung Cancer, Colorectal Cancer | Overexpression is a key mechanism of resistance. | uky.eduresearchgate.netoncotarget.com |

| TNFRSF1A | Cell surface receptor | Multiple Myeloma | Upregulated in resistant cells; knockdown reverses resistance. | nih.gov |

| Downregulated Metabolic Pathways | Mitochondrial function | Multiple Myeloma | Observed in resistant cells, indicating metabolic reprogramming. | researchgate.netbiorxiv.org |

Strategies to Overcome Resistance in Experimental Systems

Based on the understanding of resistance mechanisms, various strategies are being explored in preclinical settings to overcome or circumvent carfilzomib resistance.

One direct approach is to co-administer agents that counteract the specific resistance mechanism. For instance, the use of P-glycoprotein inhibitors like verapamil has been shown to effectively restore carfilzomib sensitivity in resistant cancer cells that overexpress this efflux pump. uky.edu Similarly, since prosurvival autophagy contributes to resistance, inhibitors of autophagy have been shown to sensitize carfilzomib-resistant multiple myeloma cells to the drug. oncotarget.comdovepress.com

Targeting alternative or compensatory pathways is another promising strategy. nih.gov Since carfilzomib primarily targets the β5 subunit of the proteasome, co-inhibition of other catalytic subunits has been investigated. The novel β2-selective proteasome inhibitor LU-102, when combined with carfilzomib, demonstrated highly synergistic cytotoxicity and was able to overcome carfilzomib resistance in myeloma cell line models and primary patient samples. haematologica.org This combination leads to a more profound and prolonged inhibition of total proteasome activity. haematologica.org

Another strategy involves the use of histone deacetylase (HDAC) inhibitors. nih.gov HDAC6, in particular, is involved in the transport of aggregated proteins. The non-selective HDAC inhibitor panobinostat (B1684620) has been shown to be effective in overcoming resistance to proteasome inhibitors. nih.gov Similarly, inhibitors of other epigenetic modulators, such as the histone methyltransferase EHMT2 (UNC0642) and LSD1 (SP2509), have displayed synergistic effects when combined with carfilzomib in resistant multiple myeloma cells. frontiersin.org

Finally, targeting key signaling molecules identified in resistant cells offers a tailored approach. The identification of TNFRSF1A as a key regulator suggests that targeting this receptor or its downstream signaling could be a viable strategy to resensitize cells to carfilzomib. nih.gov Furthermore, drug screening in resistant cell lines has identified approved drugs like benidipine (B10687) and tacrolimus (B1663567) as potential partners for combination therapy with carfilzomib to counteract resistance. researchgate.netbiorxiv.org

Table 3: Experimental Strategies to Overcome Carfilzomib Resistance

| Strategy | Mechanism of Action | Experimental Model | Outcome | Citations |

|---|---|---|---|---|

| P-gp Inhibition | Blockade of drug efflux pump | Carfilzomib-resistant lung and colorectal cancer cells | Restored sensitivity to carfilzomib. | uky.edu |

| Autophagy Inhibition | Prevents clearance of protein aggregates | Carfilzomib-resistant Multiple Myeloma cells | Sensitized cells to carfilzomib-induced apoptosis. | oncotarget.comdovepress.com |

| Dual Proteasome Subunit Inhibition | Co-inhibition of β2 and β5 subunits | Carfilzomib-resistant Myeloma cells | Synergistic cytotoxicity and overcoming of resistance with LU-102. | haematologica.org |

| HDAC Inhibition | Epigenetic modulation, disruption of aggresome pathway | Proteasome inhibitor-resistant Multiple Myeloma cells | Panobinostat in combination with proteasome inhibitors showed efficacy. | nih.gov |

| EHMT2/LSD1 Inhibition | Epigenetic modulation | Carfilzomib-resistant Multiple Myeloma cells | Synergistic cytotoxicity with carfilzomib. | frontiersin.org |

| Targeting TNFRSF1A | Silencing of a key resistance regulator | Carfilzomib-resistant Multiple Myeloma cells | Reversed resistance in vitro and in vivo. | nih.gov |

Structure Activity Relationship Sar and Structural Optimization

Influence of Linker Modifications on Conjugate Stability and Efficacy

The linker component, Maleimidocaproyl-Valine-Citrulline-p-aminobenzyl (MC-Val-Cit-PAB), is a critical determinant of the ADC's performance, balancing stability in systemic circulation with efficient payload release within the tumor microenvironment. news-medical.netfrontiersin.org The Val-Cit dipeptide sequence is specifically designed to be a substrate for cathepsin B, a lysosomal protease often overexpressed in tumor cells. caymanchem.combiomolther.org Upon internalization of the ADC into the target cancer cell, cathepsin B cleaves the linker between the citrulline and the PAB spacer, initiating a self-immolation cascade that releases the active carfilzomib (B1684676) payload. caymanchem.combiomolther.org

The stability of this linker is paramount; premature cleavage in the bloodstream can lead to systemic toxicity and reduced efficacy. frontiersin.orgnih.gov Research has shown that dipeptide-based linkers like Val-Cit offer greater stability and a better therapeutic window compared to earlier generation acid-labile hydrazone linkers. biomolther.org However, the Val-Cit linker itself is not without limitations, as it can be sensitive to a variety of cathepsins (B, K, and L), which may lead to off-target toxicity in normal tissues where these enzymes are expressed. news-medical.net

To enhance selectivity and stability, various modifications to the peptide linker have been explored. These modifications aim to fine-tune the linker's susceptibility to cleavage, exclusively by tumor-associated proteases.

Key Linker Modifications and Their Impact:

Valine-Alanine (Val-Ala) Linker : Substituting citrulline with alanine (B10760859) results in a Val-Ala linker, which has demonstrated improved hydrophilicity and stability. news-medical.net ADCs with Val-Ala linkers have shown enhanced antitumor efficacy in certain preclinical models. news-medical.netresearchgate.net

Cyclobutane-1,1-dicarboxamide (B1604724) (cBu)-based Linkers : To increase selectivity for cathepsin B, linkers incorporating a cBu moiety, such as cBu-Cit, have been designed. These linkers show a primary dependence on cathepsin B for cleavage, potentially reducing off-target effects. news-medical.net In vitro studies indicated that ADCs with cBu-Cit linkers achieved greater tumor inhibition compared to those with Val-Cit linkers. news-medical.net

PEGylation : The incorporation of polyethylene (B3416737) glycol (PEG) chains into the linker can improve the pharmacokinetic stability of ADCs, particularly those with a high drug-to-antibody ratio (DAR). biomolther.org

The ideal linker must strike a delicate balance: it must be robust enough to prevent premature drug release in circulation but labile enough to ensure efficient payload delivery inside the target cell. frontiersin.org

Table 1: Comparison of Protease-Sensitive Linkers

| Linker Type | Key Structural Feature | Primary Cleavage Enzyme | Key Characteristics | Citation(s) |

|---|---|---|---|---|

| Val-Cit | Valine-Citrulline dipeptide | Cathepsin B, K, L | Widely used, but can exhibit broad cathepsin sensitivity. | news-medical.net |

| Val-Ala | Valine-Alanine dipeptide | Cathepsin B | Demonstrates better hydrophilicity and stability than Val-Cit. | news-medical.netresearchgate.net |

| cBu-Cit | Cyclobutane-1,1-dicarboxamide | Cathepsin B | Designed for higher selectivity to Cathepsin B, leading to greater tumor inhibition in vitro. | news-medical.net |

| β-glucuronide | Glucuronic acid | β-glucuronidase | Hydrophilic nature can improve ADC solubility; relies on a different lysosomal enzyme. | biomolther.org |

Impact of Payload Modifications on Proteasome Inhibition Efficacy

The payload, carfilzomib, is a second-generation proteasome inhibitor. nih.gov It is a tetrapeptide epoxyketone derived from the natural product epoxomicin. nih.gov Its mechanism of action involves the irreversible inhibition of the chymotrypsin-like (CT-L) activity associated with the β5 subunit of the 20S proteasome. nih.govfrontiersin.org This selective and sustained inhibition leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells. nih.govcancernetwork.com

Unlike the first-generation inhibitor bortezomib, carfilzomib shows much greater selectivity for the CT-L activity with minimal inhibition of trypsin-like (β2) or caspase-like (β1) activities at therapeutic concentrations. nih.govcancernetwork.com This high selectivity is thought to contribute to its improved tolerability profile. cancernetwork.com

Structure-activity relationship studies on carfilzomib and its analogs have led to the development of new proteasome inhibitors with different properties.

Oprozomib (ONX-0912) : This orally bioavailable analog of carfilzomib was developed through systematic SAR studies. researchgate.netashpublications.org By truncating the tetrapeptide structure of carfilzomib to a tripeptide, its oral bioavailability was significantly improved, addressing a key limitation of the parent compound. ashpublications.org

Epoxyketone Pharmacophore : The epoxyketone moiety is essential for carfilzomib's irreversible binding to the N-terminal threonine residue of the proteasome's active site, forming a stable morpholine (B109124) ring adduct. nih.govmdpi.com Modifications to this "warhead" can significantly alter potency and selectivity.

A critical finding, however, is that the potent cytotoxic activity of carfilzomib is substantially diminished or completely abolished when it is conjugated to an antibody via a linker. researchgate.net In vitro studies revealed that while free carfilzomib has an IC50 in the nanomolar range, the conjugated form loses this potency. researchgate.net This suggests that the modifications required for linking carfilzomib to the PAB group may interfere with its ability to bind to the proteasome active site or that the released payload-linker remnant is inactive. This finding indicates that carfilzomib, despite its high potency as a standalone agent, may not be an appropriate payload for this type of ADC design. researchgate.net

Table 2: Structure-Activity Relationship of Carfilzomib and Analogs

| Compound | Key Structural Feature | Proteasome Subunit Selectivity | Potency (IC50) | Key Finding | Citation(s) |

|---|---|---|---|---|---|

| Carfilzomib | Tetrapeptide epoxyketone | Highly selective for β5 (Chymotrypsin-like) | <1.0 nM to 36 nM in NSCLC lines | Potent as a free drug, but activity is abolished upon conjugation in an ADC format. | nih.govfrontiersin.orgresearchgate.net |

| Oprozomib (ONX-0912) | Tripeptide epoxyketone | Retains selectivity for β5 (Chymotrypsin-like) | Potent anti-MM activity | Developed from carfilzomib for oral bioavailability. | researchgate.netashpublications.org |

| Bortezomib | Dipeptide boronic acid | Inhibits β5 and β1 subunits | Potent anti-MM activity | Reversible inhibitor, less selective than carfilzomib. | cancernetwork.commdpi.com |

Design Principles for Enhanced Therapeutic Index in Conjugate Systems

The therapeutic index, or therapeutic window, describes the dose range of a drug that provides therapeutic benefit without causing unacceptable toxicity. nih.gov For ADCs, a primary goal is to widen this window by maximizing on-target cytotoxicity while minimizing off-target effects. tandfonline.com The design of a conjugate system like MC-Val-Cit-PAB-carfilzomib involves several key principles to achieve this.

Optimizing Linker Stability and Cleavage : As discussed, the linker must be exceptionally stable in plasma to prevent premature payload release. frontiersin.orgnih.gov Simultaneously, it must be efficiently cleaved by enzymes that are highly expressed in tumor tissue compared to normal tissue to ensure specific drug release. biomolther.org An integrated approach to linker design, considering factors like conjugation site, linker length, and local steric hindrance, is crucial to balance stability and release kinetics. frontiersin.org

Homogeneity and Drug-to-Antibody Ratio (DAR) : The number of drug molecules attached to each antibody (DAR) can significantly impact both efficacy and toxicity. A high DAR can sometimes lead to faster clearance and increased toxicity. researchgate.net Site-specific conjugation technologies that produce homogeneous ADCs with a defined DAR are being developed to create more predictable and effective therapeutics. researchgate.net

Target Antigen Selection : The ideal target antigen for an ADC should be highly and homogeneously expressed on the surface of cancer cells with minimal expression on healthy tissues. nih.gov The rate of internalization of the antigen-ADC complex is also a key factor, as it determines how quickly the payload can be delivered to the lysosome for cleavage. nih.gov

Achieving an optimal therapeutic index requires a holistic approach, carefully balancing the properties of the antibody, linker, and payload to create a conjugate that is stable, specific, and potent only where intended. frontiersin.orgnih.gov

Table 3: Key Design Principles for Enhancing ADC Therapeutic Index

| Design Principle | Goal | Impact on Therapeutic Index | Citation(s) |

|---|---|---|---|

| Linker Optimization | Balance plasma stability with tumor-specific cleavage. | Reduces systemic toxicity from premature payload release and concentrates the cytotoxic effect at the tumor site. | frontiersin.orgnih.gov |

| Payload Selection | Ensure payload retains high potency after release from the linker. | A potent, active payload maximizes tumor cell killing at lower concentrations, while inactivation upon release negates efficacy. | researchgate.nettandfonline.com |

| Drug-to-Antibody Ratio (DAR) | Achieve an optimal DAR for a balance of potency, pharmacokinetics, and toxicity. | A controlled DAR can lead to a more predictable and favorable safety and efficacy profile. | researchgate.net |

| Conjugation Chemistry | Utilize site-specific conjugation for a homogeneous product. | Improves batch-to-batch consistency and provides a more uniform pharmacological profile, enhancing predictability. | researchgate.net |

Advanced Research Methodologies and Future Directions

Advanced In Vitro and In Vivo Research Models for Conjugate Evaluation

The evaluation of MC-Val-Cit-PAB-carfilzomib and similar ADCs requires sophisticated preclinical models that can accurately predict clinical outcomes.

In Vitro Models:

Advanced in vitro models are crucial for the initial screening and mechanistic studies of ADCs. These have evolved from simple 2D cell cultures to more complex systems that better mimic the tumor microenvironment.

3D Spheroid and Organoid Cultures: These models replicate the three-dimensional architecture and cell-cell interactions of tumors more accurately than traditional monolayer cultures. They are instrumental in assessing the penetration and efficacy of the ADC within a tumor-like structure.

Co-culture Systems: To understand the "bystander effect," where the released payload kills neighboring antigen-negative cancer cells, co-culture models containing both target-positive and target-negative cells are employed. pharmaceutical-journal.com This is particularly relevant for cleavable linkers like Val-Cit, which can release a diffusible payload. pharmaceutical-journal.comcam.ac.uk

Patient-Derived Xenograft (PDX) Cell Lines: Utilizing cell lines derived directly from patient tumors offers a more clinically relevant platform to test ADC efficacy against specific cancer subtypes. haematologica.org

In Vivo Models:

Xenograft Models: Human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice. These models are standard for assessing in vivo efficacy but have limitations in studying interactions with the immune system. haematologica.orgsnmjournals.org

Syngeneic Models: These models use immunocompetent mice and mouse tumor cell lines, allowing for the study of how the ADC interacts with a fully functional immune system. This is critical as some payloads can induce immunogenic cell death (ICD), enhancing the anti-tumor immune response. researchgate.net

Transgenic Mouse Models: Mice genetically engineered to develop specific types of cancer provide a model where tumors arise in their natural microenvironment, offering valuable insights into ADC activity. nih.govembopress.org For instance, transgenic models have been used to show that carfilzomib (B1684676) can reprogram tumor-associated macrophages (TAMs) and synergize with immune checkpoint inhibitors. nih.govembopress.org

Biomarker Discovery and Validation in Preclinical Contexts

The identification and validation of predictive biomarkers are critical for patient selection and for understanding mechanisms of resistance to ADC therapy. nih.gov

Key Biomarkers Under Investigation:

Target Antigen Expression: While high expression of the target antigen on the tumor cell surface is a prerequisite for ADC efficacy, the correlation between expression levels and clinical response is not always straightforward. haematologica.orgnih.govnih.gov Preclinical models are used to establish the minimum level of antigen expression required for activity.

Lysosomal Protease Activity: The Val-Cit linker is designed to be cleaved by lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells. snmjournals.orgnih.gov However, studies have shown that the liberated carfilzomib can be rapidly inactivated by other lysosomal enzymes, potentially abolishing its in vitro potency when delivered as an ADC. nih.gov This highlights the complexity of relying solely on protease expression as a biomarker.

Drug Resistance Mechanisms: Preclinical models are essential for identifying mechanisms of resistance. For carfilzomib, this can include mutations in the proteasome subunits or upregulation of drug efflux pumps like ABCB1. biorxiv.org Multi-omics approaches on carfilzomib-resistant cell lines have identified potential new therapeutic targets, such as LY9, a plasma membrane protein. biorxiv.orgresearchgate.net

Noninvasive Imaging Biomarkers: Techniques like chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) are being explored to noninvasively monitor the disruption of protein homeostasis caused by proteasome inhibitors like ixazomib (B1672701), a close relative of carfilzomib. researchgate.netbiorxiv.org This could serve as a surrogate marker for therapeutic response in vivo. biorxiv.org

| Biomarker Category | Specific Biomarker | Relevance to this compound | Research Findings |

| Target-Related | Antigen Expression Level | Determines the amount of ADC that can bind to and be internalized by tumor cells. | Activity is often correlated with the level of CD19 expression in lymphoma models. haematologica.org |

| Linker Cleavage | Cathepsin B | Enzyme responsible for cleaving the Val-Cit linker to release carfilzomib. | Val-Cit is efficiently cleaved by cathepsin B, but other proteases can also cleave it. snmjournals.orgnih.gov |

| Payload Activity | Proteasome Subunits | The direct target of carfilzomib. | Mutations can lead to resistance. |

| Drug Resistance | ABCB1 Efflux Pump | Can pump carfilzomib out of the cell, reducing its efficacy. | Identified as a potential gene crucial for carfilzomib resistance. biorxiv.org |

| Novel Targets | LY9 | Upregulated in carfilzomib-resistant multiple myeloma cells. | A promising target for future ADCs due to its plasma membrane location. biorxiv.orgresearchgate.net |

| Imaging | CEST MRI | Non-invasive measure of proteasome inhibition. | Shown to correlate with response to the proteasome inhibitor ixazomib in preclinical models. biorxiv.org |

Emerging Conjugate Technologies and Linker Innovations Relevant to Carfilzomib Payloads

The field of ADCs is continually evolving, with innovations in linker technology and conjugation strategies aimed at improving the therapeutic index. rsc.orgmdpi.comnih.gov

Linker Innovations:

While the Val-Cit-PAB linker is widely used, researchers are exploring alternatives to address its limitations, such as instability in mouse plasma and potential for off-target cleavage. cam.ac.uksnmjournals.org

Alternative Peptide Linkers: Dipeptides like valine-alanine (Val-Ala) have shown better hydrophilicity and stability in some contexts. nih.gov Linkers with structures like cyclobutane-1,1-dicarboxamide (B1604724) (cBu) have been designed for greater specificity to cathepsin B. nih.gov

Enzyme-Cleavable Linkers: Novel linkers that are cleaved by other tumor-associated enzymes, such as sulfatases, are in development and have demonstrated high plasma stability and potent cytotoxicity. pharmaceutical-journal.comnih.gov

Phosphate-Based Linkers: Pyrophosphate diester linkers have shown extremely high stability in plasma and can help mitigate aggregation issues with hydrophobic payloads. nih.gov

Conjugation Technologies:

The method of attaching the linker-payload to the antibody is crucial for creating homogeneous and stable ADCs.

Site-Specific Conjugation: Technologies like ThioMab™ (Genentech) and SmartTag™ (Catalent) allow for the precise placement of the linker-payload on the antibody, resulting in a defined drug-to-antibody ratio (DAR) and improved biophysical properties. pharmaceutical-journal.com

Novel Attachment Chemistries: New disulfide-based linkers have shown the potential to improve the biophysical properties and increase the therapeutic index of ADCs compared to traditional maleimide-based conjugation. nih.gov

Unexplored Research Avenues and Gaps in Understanding this compound Conjugates

Despite progress, several areas require further investigation to fully realize the potential of carfilzomib-based ADCs.

Q & A

Q. What are the critical steps and reagents involved in synthesizing MC-Val-Cit-PAB-carfilzomib?

The synthesis involves coupling valine-citrulline dipeptide with para-aminobenzyl alcohol (PAB) using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent and DIPEA (N,N-diisopropylethylamine) as a base. Purification is optimized via techniques like reverse-phase HPLC to ensure >98% purity . Industrial-scale production emphasizes controlled reaction conditions (e.g., temperature, solvent ratios) and high-throughput purification systems .

Q. How does MC-Val-Cit-PAB function as a linker in antibody-drug conjugates (ADCs)?

MC-Val-Cit-PAB acts as a protease-cleavable linker, enabling targeted release of carfilzomib (a proteasome inhibitor) in tumor microenvironments. The valine-citrulline motif is specifically cleaved by lysosomal enzymes like cathepsin B, ensuring payload release within cancer cells while minimizing off-target toxicity .

Q. What analytical methods are recommended for characterizing this compound stability?

Stability assessments typically use LC-MS to monitor linker-drug integrity under physiological conditions (e.g., pH 5.0–7.4, 37°C). Accelerated degradation studies in buffer solutions with cathepsin B validate enzymatic cleavage efficiency .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve this compound synthesis yield?

Systematic optimization involves varying solvent polarity (e.g., DMF vs. DCM), adjusting EDCI stoichiometry (1.2–1.5 equivalents), and monitoring reaction progress via TLC or NMR. Post-synthesis, orthogonal purification methods (e.g., size-exclusion chromatography paired with HPLC) enhance purity while minimizing aggregation .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across cancer models?

Discrepancies may arise from differences in tumor receptor density or lysosomal enzyme activity. Researchers should:

Q. How do in vivo pharmacokinetics of this compound differ from in vitro models, and how can this gap be addressed?

In vivo studies often show reduced efficacy due to plasma protein binding or rapid clearance. To bridge this gap:

- Use murine xenograft models with humanized Fc regions to improve ADC half-life.

- Employ PET imaging with ⁸⁹Zr-labeled ADCs to track tumor uptake and off-target accumulation .

Q. What experimental designs evaluate the impact of cathepsin B polymorphisms on MC-Val-Cit-PAB cleavage efficiency?

Q. How can combination therapies involving this compound be systematically tested for synergistic effects?

Apply the PICOT framework :

- Population: Patients with relapsed/refractory multiple myeloma.

- Intervention: this compound + immunomodulatory drug (e.g., lenalidomide).

- Comparison: Monotherapy vs. combination.

- Outcome: Progression-free survival (measured at 12 months).

- Time: 24-month follow-up .

Methodological Considerations

- Data Analysis: Use Chou-Talalay synergy scoring for combination studies to quantify additive vs. synergistic effects.

- Statistical Validation: Apply ANOVA with post-hoc tests for multi-group comparisons (e.g., cleavage rates across enzyme variants) .

- Ethical Compliance: Ensure preclinical studies align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during IRB review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.